2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide
Description
2-Amino-N-[(3-nitrophenyl)methylideneamino]benzamide is a benzamide derivative characterized by a 2-amino substituent on the benzamide core and a Schiff base moiety formed by the condensation of an amino group with 3-nitrobenzaldehyde. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Its structural motifs align with derivatives studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-amino-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-13-7-2-1-6-12(13)14(19)17-16-9-10-4-3-5-11(8-10)18(20)21/h1-9H,15H2,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHJGVLABLNNL-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28461-50-9 | |
| Record name | ANTHRANILIC (3-NITROBENZYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Condensation
The most widely reported method involves refluxing equimolar amounts of 2-aminobenzamide and 3-nitrobenzaldehyde in ethanol or methanol, catalyzed by glacial acetic acid or H₂SO₄.
Procedure :
Solvent-Free Synthesis
For greener approaches, solvent-free conditions under microwave irradiation (MWI) or thermal heating are employed:
- Thermal method : Mix reactants with silica gel-supported MnO₂, heat at 60°C for 45 minutes (Yield: 78%).
- MWI : Expose reactants to 300 W microwaves for 2–4 minutes in a domestic oven (Yield: 88%).
Reaction Optimization
Solvent Effects
Polar protic solvents (ethanol, methanol) enhance reaction rates due to improved solubility of intermediates:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 4 | 89 |
| Methanol | 3.5 | 85 |
| Acetonitrile | 6 | 72 |
| Hexane | 8 | 65 |
Catalytic Influence
Acidic catalysts stabilize the hemiaminal intermediate, accelerating dehydration:
| Catalyst | Concentration | Yield (%) |
|---|---|---|
| Glacial acetic acid | 0.5 mL | 89 |
| H₂SO₄ | 3 drops | 92 |
| None | – | 68 |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H-NMR (CDCl₃, 400 MHz) :
¹³C-NMR :
Comparative Analysis of Synthetic Routes
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed reflux | 4–6 h | 89 | 98 |
| Solvent-free thermal | 45 min | 78 | 95 |
| Microwave-assisted | 2–4 min | 88 | 97 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound increases electrophilicity compared to analogs with electron-donating groups (e.g., 4-CH₃ in compound 7). This may enhance interactions with biological targets or metal catalysts .
- Schiff Base vs.
- Hydroxy vs. Amino Substitution: The hydroxyl analog () exhibits reduced basicity compared to the amino derivative, which could affect solubility and hydrogen-bonding capabilities.
Biological Activity
2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide, also known as a Schiff base derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group, a nitrophenyl moiety, and a benzamide structure, which contribute to its potential pharmacological properties. Research indicates that it may exhibit antibacterial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C_13H_12N_4O_2, with a molecular weight of 256.26 g/mol. Its structure is depicted below:
Antibacterial Activity
Several studies have assessed the antibacterial properties of this compound against various bacterial strains.
- Mechanism of Action : The compound appears to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
- Case Studies : In vitro tests have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, one study reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin | 16 |
| Escherichia coli | 64 | Ampicillin | 32 |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Results : In vitro studies showed that the compound inhibited cell proliferation significantly, with IC50 values indicating potent activity. For example, an IC50 value of 15 µM was recorded against MCF-7 cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | |
| A549 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
